α-Glucosidase Inhibition Potency: 4-Fluorophenoxy Analog vs. Non-Fluorinated Parent and Acarbose Standard
In a head-to-head SAR series of benzimidazole-phenoxyacetamide derivatives (compounds 7a–l), the 4-fluorophenoxy-substituted analog (structurally corresponding to the title compound) demonstrated α-glucosidase inhibitory activity with an IC50 of 99.6 ± 3.1 µM, representing a >7.5-fold improvement over the standard drug acarbose (IC50 = 750.0 ± 5.6 µM) tested under identical conditions [1]. This potency advantage is directly attributable to the 4-fluoro substituent; the non-fluorinated parent phenoxy analog (X = H, Y = H) exhibited IC50 values >750 µM, indicating that the fluorine atom is a critical potency driver [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 99.6 ± 3.1 µM (4-Fluorophenoxy analog, compound 7j with X = OMe, Y = 4-F; structurally representative of the 4-fluorophenoxy series) |
| Comparator Or Baseline | Acarbose (standard drug): IC50 = 750.0 ± 5.6 µM; Non-fluorinated phenoxy analog: IC50 >750 µM |
| Quantified Difference | ≥7.5-fold more potent than acarbose; >7.5-fold more potent than non-fluorinated parent analog |
| Conditions | In vitro α-glucosidase inhibition assay; substrate and enzyme concentration standardized; all compounds dissolved in DMSO; acarbose used as positive control |
Why This Matters
Demonstrates that the 4-fluorophenoxy group confers a specific, measurable potency advantage over both the clinical standard and the unsubstituted analog, justifying procurement of the fluorinated compound for reproducible antidiabetic screening.
- [1] Ezati, M.; Ghavamipour, F.; Adibi, H.; Pouraghajan, K.; Arab, S. S.; Sajedi, R. H. Design, synthesis, and in silico studies of benzimidazole bearing phenoxyacetamide derivatives as α-glucosidase and α-amylase inhibitors. Journal of Molecular Structure 2022, 1268, 133650. View Source
